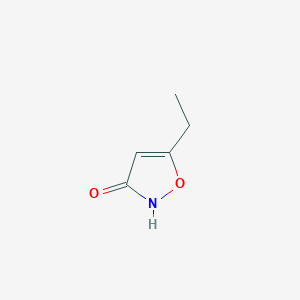

5-Ethyl-isoxazol-3-OL

Descripción general

Descripción

5-Ethyl-isoxazol-3-OL is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Ethyl-isoxazol-3-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contains both nitrogen and oxygen atoms. The presence of the ethyl group at the 5-position contributes to its unique chemical properties. The compound's CAS number is 10004-45-2, and it can be synthesized through various methods, including multicomponent reactions that yield isoxazolones and other derivatives .

The biological activity of this compound primarily arises from its interaction with various molecular targets. Research indicates that the compound may exhibit the following mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or cell proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting signal transduction pathways that regulate mood and cognition.

Quantitative data regarding binding affinities and inhibition constants are crucial for understanding these interactions more comprehensively.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : There is evidence indicating that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth in vitro and in vivo .

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Modulates cytokine release |

Case Study: Anticancer Activity

In a study published in Nature Scientific Reports, researchers explored the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study highlights the potential of this compound as a lead for developing novel anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5-Ethyl-isoxazol-3-OL typically involves several key steps, including the introduction of the ethyl group and hydroxyl functional group through various organic reactions. The compound can be synthesized from starting materials such as dichloroformaldoxime and 3-butyne-1-ol .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties, suggesting that this compound may also possess similar effects .

- Analgesic Activity : Preliminary studies suggest potential analgesic effects, which warrant further investigation to confirm efficacy and mechanisms.

Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune functions. For instance, certain derivatives have been found to recruit specific immune cells and enhance immune responses in immunocompromised models . This suggests that this compound could play a role in developing immunotherapies.

Anticancer Research

The compound's potential as an anticancer agent is notable. Isoxazole derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. For example, modifications of isoxazole structures have led to compounds with enhanced selectivity and potency against cancer cell lines .

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. Compounds with similar structures have been tested for antibacterial activity against strains like E. coli and S. aureus, showing promising results .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 3 and the ethyl substituent at position 5 participate in oxidation processes:

- Hydroxyl Group Oxidation : Under acidic conditions with potassium permanganate (KMnO₄), the hydroxyl group oxidizes to a ketone, forming 5-ethylisoxazol-3-one. Chromium-based oxidants (e.g., CrO₃) yield carboxylic acid derivatives via further oxidation .

- Ethyl Group Oxidation : The ethyl group undergoes oxidation to an acetyl or carboxyl group using strong oxidizing agents, depending on reaction conditions.

Key Data:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 5-Ethylisoxazol-3-one | 65–70 | H₂SO₄, 80°C, 4 h | |

| CrO₃ | Isoxazole-3-carboxylic acid | 50–55 | Acetic acid, reflux |

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution:

- Halogenation : Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming 3-chloro-5-ethylisoxazole .

- Nitration : Nitric acid (HNO₃) introduces nitro groups at position 4 of the isoxazole ring under controlled nitration conditions .

Example Reaction Pathway:

- Chlorination :

- Yield: 75–80%.

Esterification and Acetylation

The hydroxyl group reacts with acylating agents:

- Acetylation : Acetic anhydride converts the hydroxyl group to an acetate ester under mild conditions .

- Esterification : Ethyl chloroacetate forms ether-linked esters in the presence of potassium carbonate (K₂CO₃) .

Case Study: Reaction with Ethyl Chloroacetate

- Conditions : K₂CO₃, room temperature, 8 hours.

- Product : Ethyl (5-ethylisoxazol-3-yloxy)acetate (70% yield).

- Side Reaction : Rearrangement to 6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate via intermediate dioxo imine formation.

Coordination Chemistry

The hydroxyl and isoxazole nitrogen act as ligands for transition metals:

- Metal Complex Formation : Coordinates with Cu(II), Fe(III), and Zn(II) ions in aqueous ethanol, forming octahedral or tetrahedral complexes .

- Applications : These complexes exhibit catalytic activity in oxidation and cross-coupling reactions .

Metal Binding Affinity:

| Metal Ion | Geometry | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(II) | Octahedral | 4.8 | |

| Fe(III) | Tetrahedral | 3.5 |

Reduction Reactions

The isoxazole ring undergoes hydrogenation:

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the isoxazole ring to a β-enaminone derivative .

- Lithium Aluminum Hydride (LiAlH₄) : Selectively reduces the hydroxyl group to a methylene group under anhydrous conditions .

Photochemical Rearrangements

Under UV light, 5-ethyl-isoxazol-3-OL undergoes isomerization:

Multi-Component Reactions

Participates in one-pot syntheses with aldehydes and ketones:

Propiedades

IUPAC Name |

5-ethyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBJDILSDCGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473955 | |

| Record name | 5-ETHYL-ISOXAZOL-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10004-45-2 | |

| Record name | 5-Ethyl-3(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ETHYL-ISOXAZOL-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.